N-[1-(3-Cyanophenyl)ethyl]acetamide
Description
N-[1-(3-Cyanophenyl)ethyl]acetamide is an acetamide derivative featuring a 3-cyanophenyl group attached via an ethyl chain to the nitrogen atom of the acetamide moiety.
Properties
CAS No. |
194342-59-1 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 |
IUPAC Name |
N-[1-(3-cyanophenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-8(13-9(2)14)11-5-3-4-10(6-11)7-12/h3-6,8H,1-2H3,(H,13,14) |
InChI Key |
MAMGHDLHKPTCNI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C#N)NC(=O)C |
Synonyms |
Acetamide, N-[1-(3-cyanophenyl)ethyl]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and inferred applications of N-[1-(3-Cyanophenyl)ethyl]acetamide with related compounds:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 3-cyano group in the target compound enhances polarity and dipole interactions compared to 3-chloro (N-(3-chlorophenyl)acetamide, 169.61 g/mol) . This may increase solubility in polar solvents but reduce membrane permeability.
- Molecular Complexity: Derivatives like N-[6-[1-(3-Cyanophenyl)-2,2-di-3-pyridinylethyl]-2-pyridinyl]acetamide (419.48 g/mol) incorporate pyridinyl groups, enabling π-π stacking and metal coordination, unlike the simpler target compound .
Thermal and Electronic Properties
- Melting Points : N-(3-Chlorophenyl)acetamide has a reported melting point of 76.7°C . The absence of data for the target compound suggests the need for experimental validation, though the -CN group likely raises the melting point compared to chloro analogs due to stronger intermolecular interactions.
- HOMO-LUMO Gaps : Theoretical studies on chlorophenyl acetamides (e.g., ) indicate electron-withdrawing groups lower HOMO energy, enhancing electrophilicity. The -CN group in the target compound may similarly influence reactivity .
Research Findings and Data Gaps
- Synthetic Routes : and describe multi-step syntheses for complex acetamides, suggesting feasible pathways for the target compound via reductive amination or nucleophilic substitution .
- Toxicological Data: Limited for 3-cyanophenyl derivatives, though analogs like 2-Cyano-N-[(methylamino)carbonyl]acetamide () caution incomplete toxicological profiles, necessitating further study .
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